
1-Allyl-3-difluoromethoxy-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-difluoromethoxy-benzene is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of an allyl group and a difluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-difluoromethoxy-benzene typically involves the reaction of 3-difluoromethoxy-benzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically purified using large-scale distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-3-difluoromethoxy-benzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products Formed:
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Allyl-3-difluoromethoxy-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-Allyl-3-difluoromethoxy-benzene involves its interaction with specific molecular targets and pathways. The allyl group can undergo radical reactions, forming reactive intermediates that interact with cellular components. The difluoromethoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-(difluoromethoxy)benzene
- 1-Bromo-2-(difluoromethoxy)benzene
- 1-Allyl-3-methylimidazole chloride
Comparison: 1-Allyl-3-difluoromethoxy-benzene is unique due to the presence of both an allyl group and a difluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity. In comparison, similar compounds like 1-Bromo-4-(difluoromethoxy)benzene and 1-Bromo-2-(difluoromethoxy)benzene lack the allyl group, which affects their reactivity and applications. 1-Allyl-3-methylimidazole chloride, on the other hand, has different functional groups and applications, primarily in the field of ionic liquids and polymer chemistry .
Propriétés
Formule moléculaire |
C10H10F2O |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-3-prop-2-enylbenzene |
InChI |
InChI=1S/C10H10F2O/c1-2-4-8-5-3-6-9(7-8)13-10(11)12/h2-3,5-7,10H,1,4H2 |
Clé InChI |
MSLKBZKTGXWDAG-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=CC=C1)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



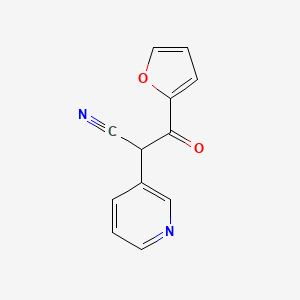
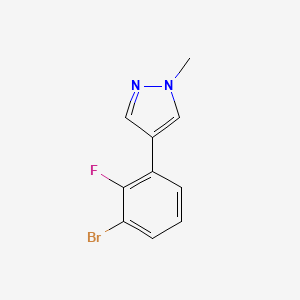
![3-(2-Bromoethyl)spiro[3.3]heptan-1-one](/img/structure/B13636225.png)
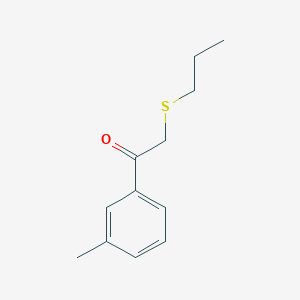

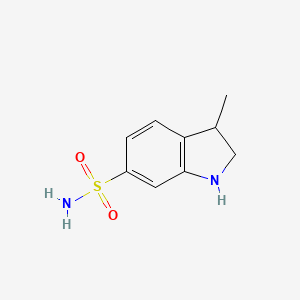


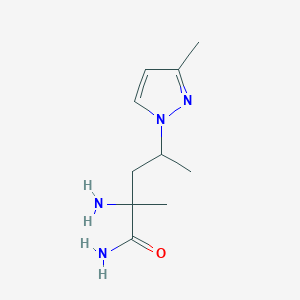

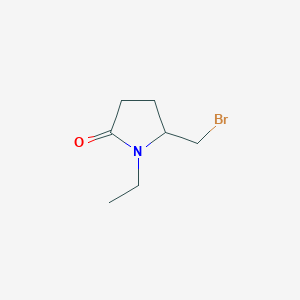
![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)

